Cas no 17272-83-2 (N1-Benzylbenzene-1,4-diamine)

N1-Benzylbenzene-1,4-diamine is a diamine derivative featuring a benzyl substituent on one of the nitrogen atoms of the benzene-1,4-diamine core. This compound is of interest in organic synthesis and materials science due to its bifunctional reactivity, enabling its use as a building block for polymers, dyes, and pharmaceutical intermediates. The benzyl group enhances solubility in organic solvents, facilitating its incorporation into various chemical processes. Its aromatic amine functionality allows for further derivatization, such as azo coupling or condensation reactions. The compound’s stability and well-defined structure make it suitable for applications requiring precise molecular design. Proper handling is advised due to potential sensitivity to oxidation.
N1-Benzylbenzene-1,4-diamine structure
N1-Benzylbenzene-1,4-diamine structure
Product Name:N1-Benzylbenzene-1,4-diamine
CAS No:17272-83-2
MF:C13H14N2
MW:198.263662815094
CID:858633
PubChem ID:4255417
Update Time:2025-11-02

N1-Benzylbenzene-1,4-diamine Chemical and Physical Properties

Names and Identifiers

    • N1-Benzylbenzene-1,4-diamine
    • 4-N-benzylbenzene-1,4-diamine
    • N-BENZYLBENZENE-1,4-DIAMINE X2HCL
    • N-BENZYLBENZENE-1,4-DIAMINE
    • N-benzylbenzene-1,4-diamine(SALTDATA: FREE)
    • 4-(N-Benzylamino)aniline
    • N-(4-Aminophenyl)benzylamine
    • N-Benzyl-p-phenylenediamine
    • CHEMBRDG-BB 4021957
    • UKRORGSYN-BB BBV-217469
    • N1-Benzyl-1,4-benzenediamine
    • HLFCOTXLSHLIBK-UHFFFAOYSA-N
    • STL406437
    • 4-(N-benzyl)aminoaniline
    • DS-5242
    • p-aminobenzylanilin
    • AKOS000111358
    • DA-09323
    • 1-N-benzylbenzene-1,4-diamine, AldrichCPR
    • SCHEMBL564987
    • A11240
    • 1,4-Benzenediamine, N-(phenylmethyl)-
    • N-Benzyl-benzene-1,4-diamine
    • CS-0168154
    • DTXSID90401284
    • 17272-83-2
    • MDL: MFCD01365060
    • Inchi: 1S/C13H14N2/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9,15H,10,14H2
    • InChI Key: HLFCOTXLSHLIBK-UHFFFAOYSA-N
    • SMILES: N(C1C=CC(=CC=1)N)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 198.11600
  • Monoisotopic Mass: 198.115698455g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 38Ų

Experimental Properties

  • Density: 1.153±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 30 ºC
  • Solubility: Very slightly soluble (0.22 g/l) (25 º C),
  • PSA: 38.05000
  • LogP: 3.53510

N1-Benzylbenzene-1,4-diamine Security Information

  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P280-P305+P351+P338
  • Hazard Category Code: 36
  • Safety Instruction: 26
  • Storage Condition:Keep in dark place,Inert atmosphere,Room temperature

N1-Benzylbenzene-1,4-diamine Customs Data

  • HS CODE:2921590090
  • Customs Data:

    China Customs Code:

    2921590090

    Overview:

    2921590090. Other aromatic polyamines and derivatives and their salts. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921590090. other aromatic polyamines and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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Additional information on N1-Benzylbenzene-1,4-diamine

Research Brief on N1-Benzylbenzene-1,4-diamine (CAS: 17272-83-2): Recent Advances and Applications

N1-Benzylbenzene-1,4-diamine (CAS: 17272-83-2) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutic agents. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, biological activities, and potential applications in drug discovery.

One of the key areas of research involving N1-Benzylbenzene-1,4-diamine is its role in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility as a building block for the development of kinase inhibitors, which are promising candidates for cancer therapy. The study reported that derivatives of N1-Benzylbenzene-1,4-diamine exhibited potent inhibitory activity against specific kinase targets, with IC50 values in the nanomolar range.

In addition to its applications in oncology, N1-Benzylbenzene-1,4-diamine has also been investigated for its potential in neurodegenerative disease research. A recent preprint article on bioRxiv highlighted its use in the synthesis of small molecules targeting amyloid-beta aggregation, a hallmark of Alzheimer's disease. The researchers utilized computational modeling and in vitro assays to identify derivatives of N1-Benzylbenzene-1,4-diamine that could disrupt amyloid-beta fibril formation, suggesting a new avenue for therapeutic intervention.

The compound's chemical properties, including its stability and reactivity, have also been the subject of recent investigations. A 2024 paper in Organic & Biomolecular Chemistry detailed an optimized synthetic route for N1-Benzylbenzene-1,4-diamine, achieving higher yields and purity compared to traditional methods. This advancement is particularly relevant for industrial-scale production, where efficiency and cost-effectiveness are critical factors.

Furthermore, N1-Benzylbenzene-1,4-diamine has shown promise in the field of antimicrobial research. A study published in Antimicrobial Agents and Chemotherapy reported that certain derivatives of the compound exhibited broad-spectrum activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to interfere with bacterial cell wall synthesis, a mechanism distinct from that of existing antibiotics.

Despite these promising findings, challenges remain in the development of N1-Benzylbenzene-1,4-diamine-based therapeutics. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further preclinical and clinical studies. However, the compound's versatility and the growing body of research supporting its applications suggest that it will continue to be a valuable tool in chemical biology and drug discovery.

In conclusion, N1-Benzylbenzene-1,4-diamine (CAS: 17272-83-2) represents a compound of considerable interest in multiple areas of biomedical research. Its applications span from oncology to neurodegenerative diseases and antimicrobial therapy, underpinned by recent advancements in synthetic chemistry and biological evaluation. Future research should focus on optimizing its pharmacological properties and exploring its potential in combination therapies, paving the way for novel treatment strategies.

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